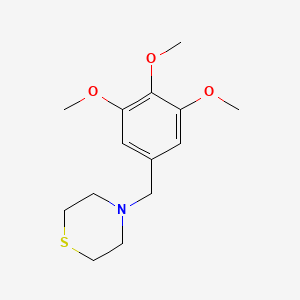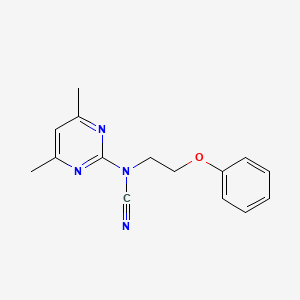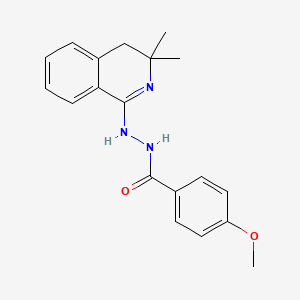
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide varies depending on its application. In medicinal chemistry, it has been shown to inhibit the activity of specific enzymes and proteins involved in the progression of cancer and neurodegenerative diseases. In material science, it has been used to modify the properties of polymers and other materials. In environmental science, it has been studied for its ability to adsorb heavy metals from water.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide vary depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (cell death) in cancer cells and reduce the formation of amyloid plaques in Alzheimer's disease. In material science, it has been used to improve the mechanical and thermal properties of polymers. In environmental science, it has been studied for its ability to remove heavy metals from water.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide in lab experiments include its high purity, high yield, and unique properties. However, the limitations include its relatively high cost and potential toxicity.
Direcciones Futuras
There are many future directions for the study of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide. In medicinal chemistry, further studies are needed to determine its efficacy and safety in the treatment of various diseases. In material science, it could be used to develop new materials with specific properties. In environmental science, it could be studied further for its potential use in water treatment. Additionally, further research is needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide is a chemical compound that holds great potential in various fields of scientific research. Its unique properties and potential applications make it an important subject of study for future research.
Métodos De Síntesis
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide involves the reaction of 2-amino-5-isopropyl-1,3,4-thiadiazole with 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of a base. This method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
3-(1,3-benzodioxol-5-yl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In material science, it has been used to develop new materials with unique properties. In environmental science, it has been studied for its potential use in water treatment.
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c1-9(2)14-17-18-15(22-14)16-13(19)6-4-10-3-5-11-12(7-10)21-8-20-11/h3-7,9H,8H2,1-2H3,(H,16,18,19)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNLZPVQNWFJV-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NN=C(S1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(1-ethyl-1H-imidazol-2-yl)-1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperidine](/img/structure/B5628637.png)
![N-isobutyl-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B5628644.png)







![3-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5628700.png)

![methyl 4-(2-chloro-4-{[(2-methoxyethyl)amino]carbonyl}phenoxy)piperidine-1-carboxylate](/img/structure/B5628709.png)
![2-[4-(dimethylamino)-6-oxopyridazin-1(6H)-yl]-N-ethyl-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5628720.png)
![[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5628726.png)